1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
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Description
1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is related to the class of 4-hydroxy-2-quinolones , which are known for their pharmaceutical and biological activities .
Mode of Action
It is known that quinoline derivatives, to which this compound belongs, have diverse biological and pharmacological activities .
Biochemical Pathways
Quinoline derivatives are known to play roles in natural and synthetic chemistry and have biologically and pharmacologically significant activities .
Pharmacokinetics
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided atp-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of pkb over the closely related kinase pka .
Result of Action
Quinoline derivatives are known to have various biological activities, making them valuable in drug research and development .
Properties
IUPAC Name |
1-[8-[(3-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-4-2-5-17(14-16)15-28-20-7-3-6-18-8-9-21(25-22(18)20)26-12-10-19(11-13-26)23(24)27/h2-9,14,19H,10-13,15H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOWAVNENYICOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.